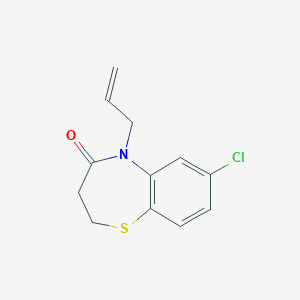

5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

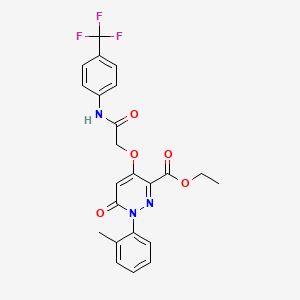

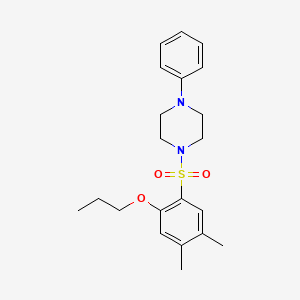

The compound "5-allyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one" is a derivative of the benzothiazepinone class, which is structurally related to benzodiazepinones. These compounds are of significant interest due to their potential pharmacological properties. The papers provided discuss various synthetic methods and analyses of related compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones has been achieved through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity and excellent yields . Another method for synthesizing benzothiazepinone derivatives involves the acylation of N-substituted 2-chloro-5-nitrobenzylamines, followed by the removal of the S-acetyl protecting group and intramolecular nucleophilic substitution . These methods could potentially be adapted for the synthesis of "this compound" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The absolute configuration of a related compound, a 4-substituted dihydrobenzodiazepinone, was determined to be S by X-ray crystallographic analysis . Similarly, the absolute configuration of an enantiomer of a benzothiepinopyridazinone derivative was also established through X-ray crystallography . These analyses are crucial for understanding the three-dimensional structure and stereochemistry of such compounds, which is essential for their potential biological activity.

Chemical Reactions Analysis

The papers discuss the oxidation of benzothiazepinones to their corresponding 1,1-dioxides , as well as the asymmetric oxidation of a benzothiepinopyridazinone derivative using modified Sharpless reagent . These reactions are important for modifying the chemical structure and properties of the compounds, which could affect their biological activity and pharmacokinetics.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "this compound," they do offer insights into the properties of closely related compounds. For instance, the high yields and enantioselectivities achieved in the synthesis of benzodiazepinones suggest that these compounds can be synthesized efficiently and with a high degree of stereocontrol . The multistep synthesis of a carbon-14 labeled benzodiazepinone indicates the potential for creating labeled derivatives for pharmacokinetic studies .

Wissenschaftliche Forschungsanwendungen

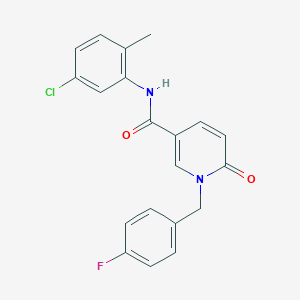

Synthesis and Structural Elucidation

- Studies have explored the synthesis of 1,5-benzothiazepine derivatives and their structural elucidation. For example, Fujita and Sato (1975) described the reactions of o-chloromethylbenzoyl chloride with substituted thioureas, leading to the formation of 2, 4-benzothiazepin-5 (1H)-ones and 2, 4-benzodiazepin-1-ones. The nature of the base, solvent, and thiourea substituents were found to significantly influence the reaction course (Fujita & Sato, 1975).

Pharmacological Properties 2. Certain benzothiazepine derivatives have been found to possess weak pharmacological activities, such as coronary vasodilating and local anesthetic effects (Fujita & Sato, 1975).

- The effects of optical isomers of a 1,5-benzothiazepine derivative on smooth muscle, exhibiting stereospecific vasodilator action, have been examined, suggesting that these compounds act directly on blood vessels (Nagao et al., 1972).

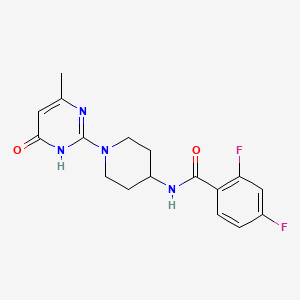

Chemical Behavior and Applications 4. Research by Neukom, Aquino, and Wolfe (2011) has contributed to the development of new synthetic methods for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives, which is relevant for creating compounds with potential biological activities (Neukom, Aquino, & Wolfe, 2011).

Synthesis of Derivatives and Analogues 5. The synthesis of a structurally diverse heterocyclic library, including β-lactam derivatives of dihydrobenzothiazepines, has been reported. This research contributes to the exploration of novel compounds with potential applications in drug discovery (Xu, 2005).

- Bakavoli et al. (2002) synthesized novel [1,2,4]Triazolo[3,2-b][2,4]benzothiazepin-10(5H)-ones, presenting a new heterocyclic ring system with potential for further chemical exploration (Bakavoli et al., 2002).

Eigenschaften

IUPAC Name |

7-chloro-5-prop-2-enyl-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h2-4,8H,1,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUQGFHJFXPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CCSC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)

![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)